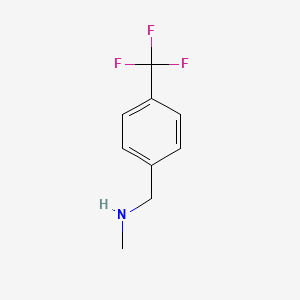

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSMEZAYZIYFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238136 | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-11-7 | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-[4-(trifluoromethyl)benzyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine, a valuable building block in pharmaceutical and materials science.[1] The synthesis is primarily achieved through the reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine. This document details the experimental protocol, presents key data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Synthesis Pathway: Reductive Amination

The core synthesis strategy involves a two-step, one-pot reaction. First, 4-(trifluoromethyl)benzaldehyde reacts with methylamine to form an intermediate imine (specifically, a Schiff base). This imine is then reduced in situ to the desired secondary amine, this compound. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.[2]

The overall reaction is as follows:

Step 1: Imine Formation 4-(Trifluoromethyl)benzaldehyde + Methylamine ⇌ N-(4-(Trifluoromethyl)benzylidene)methanamine + Water

Step 2: Reduction N-(4-(Trifluoromethyl)benzylidene)methanamine + [Reducing Agent] → this compound

Physicochemical Properties of Reactants and Product

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | C₈H₅F₃O | 174.12 | Liquid |

| Methylamine (40% in water) | 74-89-5 | CH₅N | 31.06 | Aqueous solution |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | Solid |

| This compound | 90390-11-7 | C₉H₁₀F₃N | 189.18 | Liquid [3] |

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

4-(Trifluoromethyl)benzaldehyde

-

Methylamine (40% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq.) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a 40% aqueous solution of methylamine (1.1 eq.) to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture again in an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride (1.5 eq.) in a small amount of water or methanol.

-

Slowly add the sodium borohydride solution to the reaction mixture. Foaming may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous residue, add dichloromethane to extract the product.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data

| Parameter | Value |

| Yield | >90% |

| Purity | >95% |

Note: The yield and purity are dependent on the specific reaction conditions and purification method employed.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Reductive amination pathway for the synthesis of the target compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-4-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-(trifluoromethyl)benzylamine is a substituted benzylamine derivative characterized by a methyl group attached to the nitrogen atom and a trifluoromethyl group at the para position of the benzene ring. This compound and its analogs are of interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-4-(trifluoromethyl)benzylamine, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Core Physicochemical Properties

The fundamental physicochemical properties of N-Methyl-4-(trifluoromethyl)benzylamine are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 90390-11-7 | [1][2] |

| Molecular Formula | C₉H₁₀F₃N | [1][2] |

| Molecular Weight | 189.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 187.0 °C | [3] |

| Density | 1.149 g/mL | [3] |

| Melting Point | Not available | |

| Predicted pKa | 9.96 ± 0.10 | |

| Predicted LogP | 2.59 | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and ethyl acetate. | [4] |

Mandatory Visualizations

Logical Relationship: Structural Comparison

The following diagram illustrates the structural relationship between the parent compound, 4-(trifluoromethyl)benzylamine, and its N-methylated derivative, highlighting the key structural modification.

Experimental Workflow: LogP Determination (Shake-Flask Method)

This diagram outlines the standard workflow for determining the octanol-water partition coefficient (LogP) using the shake-flask method.

Synthetic Pathway: Reductive Amination

The synthesis of N-Methyl-4-(trifluoromethyl)benzylamine can be achieved via reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine. This process is illustrated below.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures and may require optimization for the specific compound.

Determination of Boiling Point (Micro Scale)

The boiling point of a liquid can be determined on a micro scale using a Thiele tube apparatus.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in a Thiele tube containing heating oil, making sure the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of the amine can be determined by potentiometric titration.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

A known quantity of N-Methyl-4-(trifluoromethyl)benzylamine is accurately weighed and dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored and recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the point of maximum inflection on the curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

Procedure:

-

n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A stock solution of N-Methyl-4-(trifluoromethyl)benzylamine is prepared in the pre-saturated n-octanol.

-

A known volume of the octanol stock solution and a known volume of the pre-saturated aqueous buffer are combined in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The mixture is then centrifuged or allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient: LogP = log([Compound]octanol / [Compound]aqueous).

References

Spectroscopic Profile of N-Methyl-4-trifluoromethylbenzylamine (CAS 90390-11-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-4-trifluoromethylbenzylamine (CAS 90390-11-7), a key intermediate in pharmaceutical and materials science research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and workflow visualizations to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for N-Methyl-4-trifluoromethylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Aromatic CH (ortho to CF₃) |

| ~7.3 | d | 2H | Aromatic CH (meta to CF₃) |

| ~3.7 | s | 2H | Benzyl CH ₂ |

| ~2.4 | s | 3H | N-CH ₃ |

| ~1.6 | s (broad) | 1H | NH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C -CH₂ |

| ~128 | Aromatic C F₃ (quartet) |

| ~128 | Aromatic C H |

| ~125 | Aromatic C H (quartet) |

| ~124 | C F₃ (quartet) |

| ~55 | Benzyl C H₂ |

| ~36 | N-C H₃ |

Note: The chemical shifts for the aromatic carbons and the trifluoromethyl carbon are expected to show splitting (quartets) due to coupling with the fluorine atoms. The exact coupling constants (J-values) are not available from the reviewed data.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| ~2900 - 3000 | Medium | C-H Stretch (Aromatic and Aliphatic) |

| ~1620 | Weak | C=C Stretch (Aromatic Ring) |

| ~1450 | Medium | C-H Bend (CH₂ and CH₃) |

| ~1325 | Strong | C-F Stretch (Trifluoromethyl Group) |

| ~1100 - 1200 | Strong | C-N Stretch |

| ~1070 | Strong | C-F Stretch (Trifluoromethyl Group) |

| ~820 | Strong | C-H Out-of-Plane Bend (para-substituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Proposed Fragment |

| 189 | Moderate | [M]⁺ (Molecular Ion) |

| 174 | High | [M - CH₃]⁺ |

| 158 | High | [M - NHCH₃]⁺ or [CF₃C₆H₄CH₂]⁺ |

| 109 | Moderate | [C₇H₆F]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of N-substituted benzylamine derivatives.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of N-Methyl-4-trifluoromethylbenzylamine.

Materials and Equipment:

-

N-Methyl-4-trifluoromethylbenzylamine sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of N-Methyl-4-trifluoromethylbenzylamine.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the ¹H and ¹³C probes.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 5 ppm.

-

Use a 30-degree pulse angle.

-

Set the acquisition time to 2-4 seconds.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the acquisition time to 1-2 seconds.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire 1024-4096 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

The Trifluoromethyl Benzylamine Moiety: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Trifluoromethyl-Containing Benzylamines

Introduction

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic and steric properties. When appended to a benzylamine scaffold, the resulting trifluoromethyl-containing benzylamines exhibit a remarkable spectrum of biological activities, making them a privileged class of compounds in drug discovery. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer and enzyme-inhibiting properties. We will delve into their mechanisms of action, present quantitative biological data, and provide detailed experimental protocols for key assays.

The trifluoromethyl group significantly influences the physicochemical properties of the parent molecule. Its strong electron-withdrawing nature can modulate the pKa of the benzylamine, affecting its ionization state at physiological pH and its ability to interact with biological targets. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and improve pharmacokinetic profiles. These properties collectively contribute to the enhanced potency and selectivity observed in many trifluoromethyl-containing benzylamine derivatives.

Anticancer Activity

Trifluoromethyl-containing benzylamines have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of a selection of trifluoromethyl-containing benzylamine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 0.40 | [1] |

| 2-acetyl-benzylamine | NB-4 (Leukemia) | 0.39 | [1] |

| HD10 (2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivative) | PD-1/PD-L1 Interaction | 0.0031 | [2] |

| Compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide) | A549 (Lung) | 0.35 | [3] |

| Compound 9u | MCF-7 (Breast) | 3.24 | [3] |

| Compound 9u | PC-3 (Prostate) | 5.12 | [3] |

Signaling Pathways in Anticancer Activity

The anticancer effects of trifluoromethyl-containing benzylamines are often mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and death. One of the central pathways implicated is the intrinsic apoptosis pathway.

As depicted in Figure 1, these compounds can induce apoptosis by promoting the activity of pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2.[4][5][6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.[4][6]

Enzyme Inhibition

Trifluoromethyl-containing benzylamines are also potent inhibitors of various enzymes, with monoamine oxidases (MAOs) being a prominent target. MAOs are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders.

Quantitative Monoamine Oxidase (MAO) Inhibition Data

The following table presents the IC50 values for the inhibition of MAO-A and MAO-B by trifluoromethyl-containing benzylamine derivatives.

| Compound/Derivative | Target | IC50 (nM) | Reference |

| Harmaline (reference) | MAO-A | 2.3 | [7] |

| Lazabemide (reference) | MAO-B | 18 | [7] |

| m-trifluoromethyl analogue of cycloalkanol ethylamine | Norepinephrine Transporter | Potent inhibition | [8] |

Experimental Workflows

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of trifluoromethyl-containing benzylamine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Trifluoromethyl-containing benzylamine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Treat the cells with various concentrations of the compounds for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[10][11]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12]

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Caspase-3/7 Activity Assay (Flow Cytometry)

Objective: To quantify the activation of executioner caspases, a hallmark of apoptosis.

Materials:

-

Cancer cells

-

Trifluoromethyl-containing benzylamine derivative

-

Caspase-3/7 activity assay kit (containing a fluorogenic substrate)

-

Flow cytometer

Procedure:

-

Seed and treat cancer cells with the trifluoromethyl-containing benzylamine derivative at its predetermined IC50 concentration for 24 hours.

-

Harvest the cells, including any detached cells in the supernatant.[13]

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.[13]

-

Resuspend the cells in the assay buffer provided in the kit.

-

Add the fluorogenic caspase-3/7 substrate to the cell suspension and incubate according to the manufacturer's instructions, protected from light.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer. A shift in fluorescence compared to untreated control cells indicates caspase activation.[13][14]

-

Quantify the results as median fluorescence intensity or fold change over the control.[13]

Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To investigate the effect of trifluoromethyl-containing benzylamines on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

Cancer cells

-

Trifluoromethyl-containing benzylamine derivative

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cancer cells with the test compound at various concentrations for a specified time.[15][16]

-

Lyse the cells with ice-cold RIPA buffer and quantify the protein concentration.[15][16]

-

Separate the protein lysates (20-40 µg) by SDS-PAGE and transfer them to a membrane.[2][15]

-

Incubate the membrane with primary antibodies overnight at 4°C.[15]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.[16]

-

Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

Trifluoromethyl-containing benzylamines represent a highly valuable and versatile scaffold in the pursuit of novel therapeutics. Their unique physicochemical properties, conferred by the trifluoromethyl group, often translate into potent and selective biological activity. As demonstrated, these compounds exhibit significant potential as anticancer agents through the induction of apoptosis and modulation of key signaling pathways. Furthermore, their ability to inhibit enzymes such as monoamine oxidases highlights their therapeutic utility in other disease areas. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this promising class of molecules. Future investigations into the structure-activity relationships and detailed mechanisms of action will undoubtedly pave the way for the development of next-generation drugs based on the trifluoromethyl-containing benzylamine core.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol | BioRender Science Templates [biorender.com]

- 4. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. atcc.org [atcc.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 14. caspase3 assay [assay-protocol.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

In-depth Technical Guide: N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine. Despite its availability as a chemical reagent and its potential as a building block in pharmaceutical chemistry, there is a notable absence of published research detailing its specific biological targets and pharmacological effects.[1]

This technical guide aims to provide a thorough overview of the currently known information regarding this compound, including its chemical properties and potential, while highlighting the absence of definitive data on its mechanism of action.

Chemical and Physical Properties

This compound is a substituted benzylamine derivative. The presence of the trifluoromethyl group on the phenyl ring is known to significantly influence the electronic properties and biological activity of small molecules.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀F₃N | [1] |

| Molecular Weight | 189.18 g/mol | [1] |

| CAS Number | 90390-11-7 |

Putative Pharmacological Profile

While direct evidence is lacking, the structural features of this compound suggest potential interactions with various biological targets. Compounds with similar benzylamine scaffolds are known to interact with a range of receptors and transporters in the central nervous system. However, it is crucial to emphasize that any proposed mechanism of action for this specific compound remains speculative without supporting experimental data.

Synthesis

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine.

Below is a generalized workflow for a potential synthetic route.

Caption: A potential synthetic workflow for this compound.

Conclusion

The current body of scientific literature does not contain specific studies elucidating the mechanism of action of this compound. While its chemical structure suggests potential pharmacological activity, the absence of binding affinity data, functional assay results, and in vivo studies makes it impossible to define its biological targets and subsequent signaling pathways. Further research, including comprehensive screening against a panel of receptors, transporters, and enzymes, is required to characterize the pharmacological profile of this compound. Without such data, the creation of a detailed technical guide on its core mechanism of action, including quantitative data tables and signaling pathway diagrams, is not feasible.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is a synthetic compound with a chemical structure suggestive of potential interactions with biological systems, particularly within the central nervous system. While direct experimental data on the specific therapeutic targets of this molecule are not extensively available in peer-reviewed literature, its structural similarity to known pharmacologically active agents, notably those interacting with monoamine transporters, provides a strong basis for inferring its potential biological activity. This technical guide consolidates the available information on related compounds to hypothesize the likely therapeutic targets of this compound, outlines relevant experimental protocols for its pharmacological characterization, and presents conceptual signaling pathways and workflows to guide future research.

Introduction

This compound, also known as N-Methyl-4-(trifluoromethyl)benzylamine, is an organic compound primarily utilized as a building block in chemical synthesis.[1] Its structure, featuring a benzylamine core with N-methylation and a para-substituted trifluoromethyl group on the phenyl ring, bears a resemblance to several classes of psychoactive compounds, including selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. This structural analogy suggests that this compound may exhibit activity as a modulator of monoamine neurotransmitter systems.

Monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutic agents used in the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric conditions. The structural motifs present in this compound are known to influence the affinity and selectivity of ligands for these transporters.

This guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the structure-activity relationships (SAR) of analogous compounds and to propose a roadmap for its experimental validation.

Potential Therapeutic Targets: A Structure-Activity Relationship Perspective

In the absence of direct binding or functional data for this compound, we can extrapolate its potential targets by analyzing the pharmacological properties of structurally related compounds.

The Benzylamine Scaffold and Monoamine Transporters

The benzylamine scaffold is a core component of many compounds that interact with monoamine transporters. The nitrogen atom can engage in key interactions within the binding pockets of these transporters.

Influence of N-Methylation

N-methylation of benzylamine derivatives can have varied effects on their affinity and selectivity for monoamine transporters. In some series of compounds, N-methylation has been shown to influence potency at DAT and NET.

The Role of the 4-(Trifluoromethyl)phenyl Moiety

The trifluoromethyl (CF3) group is a common bioisostere for other chemical groups in medicinal chemistry, often introduced to enhance metabolic stability and alter electronic properties, which can in turn affect biological activity. The presence of a trifluoromethyl group on the phenyl ring, particularly at the para position, is a feature found in several known monoamine transporter ligands. For instance, the trifluoromethyl group is a key substituent in the SSRI fluoxetine. Structure-activity relationship studies on various classes of monoamine transporter inhibitors have demonstrated that electron-withdrawing groups, such as the trifluoromethyl group, on the phenyl ring can be crucial for high-affinity binding, particularly at the dopamine transporter.

Based on these structural considerations, the primary hypothesized therapeutic targets for this compound are the monoamine transporters:

-

Serotonin Transporter (SERT)

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

Quantitative Data (Hypothetical)

As no direct experimental data for this compound is available, the following table is presented as a hypothetical framework for organizing future experimental findings. The values are placeholders and should not be considered actual experimental results.

| Target | Assay Type | Ligand | Species | Ki (nM) | IC50 (nM) | EC50 (nM) |

| hSERT | Binding Affinity | [3H]Citalopram | Human | Data not available | - | - |

| hDAT | Binding Affinity | [3H]WIN 35,428 | Human | Data not available | - | - |

| hNET | Binding Affinity | [3H]Nisoxetine | Human | Data not available | - | - |

| hSERT | Uptake Inhibition | [3H]5-HT | Human | - | Data not available | - |

| hDAT | Uptake Inhibition | [3H]Dopamine | Human | - | Data not available | - |

| hNET | Uptake Inhibition | [3H]Norepinephrine | Human | - | Data not available | - |

hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; 5-HT: 5-hydroxytryptamine (Serotonin).

Experimental Protocols

To determine the actual therapeutic targets and pharmacological profile of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for human SERT, DAT, and NET.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the recombinant human SERT, DAT, or NET.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

-

Radioligand: A specific radioligand for each transporter is used:

-

SERT: [3H]Citalopram or [3H]Paroxetine

-

DAT: [3H]WIN 35,428 or [3H]GBR-12935

-

NET: [3H]Nisoxetine or [3H]Tomoxetine

-

-

Incubation: Membranes, radioligand, and varying concentrations of this compound (or a reference compound) are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand for the respective transporter. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of serotonin, dopamine, and norepinephrine into synaptosomes.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats or mice (e.g., striatum for DAT, cortex or hippocampus for SERT and NET).

-

Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) is typically used.

-

Radiolabeled Neurotransmitter:

-

SERT: [3H]5-HT (Serotonin)

-

DAT: [3H]Dopamine

-

NET: [3H]Norepinephrine

-

-

Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or a reference inhibitor.

-

Uptake Initiation: The uptake reaction is initiated by the addition of the respective radiolabeled neurotransmitter.

-

Uptake Termination: After a short incubation period at 37°C, the uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: The radioactivity accumulated within the synaptosomes (trapped on the filters) is measured by liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a selective uptake inhibitor. The IC50 value is determined by non-linear regression analysis of the concentration-response curves.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for target identification.

Caption: Hypothesized interaction with monoamine neurotransmitter systems.

Caption: General experimental workflow for target identification and validation.

Conclusion

While this compound is currently cataloged primarily as a chemical intermediate, its structural features strongly suggest a potential for interaction with monoamine transporters. The N-methyl and 4-trifluoromethylphenyl moieties are known to be important determinants of affinity and selectivity for SERT, DAT, and NET in various chemical series. The lack of direct experimental data for this specific compound underscores the need for comprehensive pharmacological evaluation. The experimental protocols outlined in this guide provide a standard framework for elucidating its binding affinity and functional potency at these key therapeutic targets. Such studies would be the first step in determining if this compound or its analogs have the potential for development as novel therapeutic agents for neuropsychiatric disorders. Future research should focus on synthesizing and testing this compound in the described in vitro assays to confirm these hypotheses and to guide any subsequent lead optimization efforts.

References

N-Methyl-4-(trifluoromethyl)benzylamine: An Analysis of Available Data on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-(trifluoromethyl)benzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical research. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a molecule of interest in drug discovery. This technical guide aims to provide a comprehensive overview of the available data regarding the solubility and stability of N-Methyl-4-(trifluoromethyl)benzylamine. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the solubility and stability of this particular compound.

While extensive information is available for the related primary amine, 4-(trifluoromethyl)benzylamine, direct extrapolation of these properties to its N-methylated counterpart is not scientifically rigorous. The addition of a methyl group to the amine can alter key physicochemical parameters such as pKa, hydrogen bonding capability, and crystal lattice energy, thereby impacting both solubility and stability.

This document will summarize the available physical properties for closely related compounds and outline the general principles and experimental protocols that would be necessary to determine the solubility and stability of N-Methyl-4-(trifluoromethyl)benzylamine.

Physicochemical Properties of Analogous Compounds

To provide some context, the table below summarizes the reported physical properties for the parent compound, 4-(trifluoromethyl)benzylamine. It is crucial to reiterate that these values are not for N-Methyl-4-(trifluoromethyl)benzylamine and should be used with caution as indicators of potential properties.

| Property | Value (for 4-(Trifluoromethyl)benzylamine) |

| Molecular Formula | C8H8F3N |

| Molecular Weight | 175.15 g/mol |

| Density | 1.229 g/mL at 25 °C[1] |

| Boiling Point | 79-82 °C at 15 mmHg[2][3] |

| Melting Point | 43 °C[2][3] |

| Flash Point | 167 °F (closed cup)[2] |

| Refractive Index | n20/D 1.464 (lit.)[1] |

Proposed Methodologies for Determining Solubility and Stability

Given the absence of specific data, this section outlines the standard experimental protocols required to characterize the solubility and stability profile of N-Methyl-4-(trifluoromethyl)benzylamine.

Solubility Determination

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of N-Methyl-4-(trifluoromethyl)benzylamine in various solvents at a specified temperature.

-

Materials:

-

N-Methyl-4-(trifluoromethyl)benzylamine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of solid N-Methyl-4-(trifluoromethyl)benzylamine to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is reported in units such as mg/mL or µg/mL.

-

Logical Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Stability Assessment

Experimental Protocol: Forced Degradation Study

-

Objective: To evaluate the stability of N-Methyl-4-(trifluoromethyl)benzylamine under various stress conditions to identify potential degradation pathways and degradation products.

-

Materials:

-

N-Methyl-4-(trifluoromethyl)benzylamine solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress

-

Hydrogen peroxide (H2O2) for oxidative stress

-

Temperature-controlled oven for thermal stress

-

Photostability chamber for light stress

-

HPLC or LC-MS system for analysis

-

-

Procedure:

-

Acidic/Basic Hydrolysis: Treat the compound solution with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N) at elevated temperatures (e.g., 60 °C).

-

Oxidative Degradation: Treat the compound solution with H2O2 (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and its solution to high temperatures (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to UV and visible light in a photostability chamber (ICH Q1B guidelines).

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

-

Quantify the remaining parent compound and identify any major degradation products, potentially using LC-MS for structural elucidation.

-

Signaling Pathway for Forced Degradation Analysis

Caption: Logical flow of a forced degradation study.

Conclusion and Future Directions

There is a notable absence of publicly available experimental data on the solubility and stability of N-Methyl-4-(trifluoromethyl)benzylamine. While information on the analogous compound 4-(trifluoromethyl)benzylamine provides some physical context, it is insufficient for a thorough understanding of the N-methylated derivative. To support the development of this compound for any application, it is imperative that rigorous experimental studies are conducted to determine its solubility in a range of pharmaceutically relevant solvents and its stability under various stress conditions. The protocols outlined in this guide provide a framework for generating this critical data, which will be essential for formulation development, analytical method development, and regulatory submissions. Researchers working with N-Methyl-4-(trifluoromethyl)benzylamine are strongly encouraged to perform these studies to fill the existing knowledge gap.

References

An In-depth Technical Guide on the Safety and Handling of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Compound Identification:

-

Chemical Name: N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

-

Synonyms: N-Methyl-4-(trifluoromethyl)benzylamine, Benzenemethanamine, N-methyl-4-(trifluoromethyl)-

-

CAS Number: 90390-11-7

-

Molecular Formula: C₉H₁₀F₃N

-

Molecular Weight: 189.18 g/mol [1]

Physicochemical and Toxicological Data

This section summarizes the key quantitative data for this compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, some data is inferred from its positional isomer, N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine (CAS 90390-07-1), and its parent compound, 4-(Trifluoromethyl)benzylamine (CAS 3300-51-4). All inferred data are noted.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Notes |

| Appearance | Clear colorless to light yellow liquid | Inferred from parent compound[2] |

| Boiling Point | 79-82 °C (15 mmHg) | Inferred from parent compound[2] |

| Density | 1.229 g/mL at 25 °C | Inferred from parent compound[2] |

| Refractive Index | n20/D 1.464 | Inferred from parent compound[2] |

| Flash Point | 75 °C (167 °F) - closed cup | Inferred from parent compound |

| pKa | 8.60 ± 0.10 (Predicted) | Inferred from parent compound[2] |

| Solubility | Soluble in organic solvents. | General property of benzylamines |

| Sensitivity | May be air sensitive. | Inferred from parent compound[2] |

Table 2: Toxicological and Hazard Data

| Hazard Information | Classification/Statement | Source/Notes |

| GHS Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H412: Harmful to aquatic life with long lasting effects. | Inferred from positional isomer[3] |

| GHS Precautionary Statements | P260, P273, P280, P301+P312, P303+P361+P353, P305+P351+P338 | Inferred from positional isomer[3] |

| Signal Word | Danger | Inferred from positional isomer[3] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4) Skin Corrosion (Category 1B) Eye Irritation (Category 2) Aquatic Chronic (Category 3) | Inferred from positional isomer[3] |

| RIDADR | UN 2735 | Inferred from parent compound[2] |

| Hazard Class | 8 (Corrosive) | Inferred from parent compound[2] |

| Packing Group | III | Inferred from parent compound[2] |

Experimental Protocols and Handling Precautions

General Handling and Personal Protective Equipment (PPE)

Protocol:

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). It is recommended to check the glove manufacturer's compatibility data.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, an impervious apron and boots should be worn.

-

-

Hygiene: Avoid inhalation of vapors and direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

DOT Script for General Handling Workflow:

Storage

Protocol:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

The storage area should be designated for corrosive materials.[3]

-

Protect from moisture and air, as the compound may be air-sensitive.[2]

Spill and Exposure Procedures

Protocol:

-

Spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

-

Synthesis and Biological Context

Synthetic Protocols

This compound is a synthetic building block. A common synthetic route to this and similar compounds is through reductive amination.

Reductive Amination of 4-(Trifluoromethyl)benzaldehyde:

Protocol:

-

Dissolve 4-(trifluoromethyl)benzaldehyde in a suitable solvent such as methanol.

-

Add a solution of methylamine.

-

Stir the mixture at room temperature to form the corresponding imine.

-

Add a reducing agent, such as sodium borohydride, portion-wise while maintaining a low temperature.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the product, for instance, by distillation or chromatography.

DOT Script for Reductive Amination Pathway:

Biological Signaling and Applications Context

Direct studies on the biological activity or signaling pathways of this compound are not widely published. However, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in drug discovery.

-

Benzylamine Core: The benzylamine structure is a key component in many pharmaceuticals. Compounds with this core have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer research.[6]

-

Trifluoromethyl Group: The trifluoromethyl group is a common feature in modern pharmaceuticals. It can enhance metabolic stability, binding affinity, and cell membrane permeability of a drug molecule.

-

Potential as a Neuromodulator: Structurally related compounds, such as fluoxetine, which also contains a trifluoromethylphenyl group, are known to act on neurotransmitter systems.[1] While no direct evidence exists for the target compound, its amine structure suggests potential interactions with receptors or transporters in the central nervous system.

It is important to note that these are inferred potential applications based on structural analogy. Further research is required to elucidate the specific biological activities of this compound.

References

- 1. Buy this compound (EVT-314715) | 90390-11-7 [evitachem.com]

- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 3. N-Methyl-1- 3-(trifluoromethyl)phenyl methanamine AldrichCPR 90390-07-1 [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine: A Review of Current Research and Future Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine, also known as N-Methyl-4-(trifluoromethyl)benzylamine, is a fluorinated organic compound with a structure suggestive of potential psychoactive properties. Despite its availability from chemical suppliers and its use as a synthetic intermediate, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its pharmacological, toxicological, and mechanistic profile. This technical guide summarizes the currently available information on this compound, including its chemical and physical properties, and discusses its potential pharmacological activities based on the known effects of structurally related molecules. The conspicuous absence of in-depth research, including quantitative data on receptor binding and in vivo studies, underscores the need for further investigation to elucidate the therapeutic or toxicological potential of this compound.

Introduction

This compound belongs to the class of benzylamines, a chemical family that includes numerous compounds with diverse biological activities. The presence of a trifluoromethyl group on the phenyl ring and an N-methyl group on the amine are key structural features that can significantly influence its pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can affect a molecule's ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets. This review aims to consolidate the existing, albeit limited, knowledge on this compound and to provide a framework for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases and publicly available chemical information resources.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 90390-11-7 | [1] |

| Molecular Formula | C₉H₁₀F₃N | [1] |

| Molecular Weight | 189.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 187.0 °C | [1] |

| Density | 1.149 g/mL | [1] |

| Solubility | Soluble in DMSO | [1] |

Synthesis and Chemical Reactions

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, general synthetic routes for N-methylated benzylamines are well-established. A plausible synthetic pathway would involve the reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine.

Alternatively, N-alkylation of the parent amine, 1-(4-(trifluoromethyl)phenyl)methanamine, with a methylating agent could also yield the desired product. The parent amine, 4-(trifluoromethyl)benzylamine, is commercially available and has been utilized in the synthesis of various compounds, including derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide.[2]

This compound, as a secondary amine, is expected to undergo typical reactions of this functional group, such as acylation and further alkylation.[1]

Below is a conceptual workflow for a potential synthesis route.

Caption: A potential synthetic workflow for this compound.

Predicted Pharmacological Profile

Due to the absence of direct pharmacological data, the potential biological activity of this compound can be inferred from its structural similarity to known psychoactive compounds, particularly substituted amphetamines and phenethylamines.

Monoamine Transporter Interactions

The core structure of this compound resembles that of monoamine releasing agents and reuptake inhibitors. Compounds with a similar phenylmethanamine skeleton are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] The trifluoromethyl substituent is a common feature in several drugs targeting these transporters, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[1] It is therefore plausible that this compound could exhibit affinity for and modulate the function of these transporters. However, without experimental data, it is impossible to predict whether it would act as a substrate (releaser), an inhibitor, or have no significant effect.

Serotonin Receptor Interactions

Many psychoactive compounds with a phenethylamine backbone also show affinity for various serotonin (5-HT) receptor subtypes.[5][6] For instance, many substituted amphetamines interact with 5-HT₂A and 5-HT₂C receptors, which are implicated in their hallucinogenic and behavioral effects. Given the structural similarities, this compound may also bind to one or more 5-HT receptors.

The following diagram illustrates the potential, yet unconfirmed, interactions of this compound with key CNS targets based on structural analogy.

Caption: Hypothetical interactions of the compound with CNS targets.

Experimental Protocols: A Call for Research

The lack of published research on this compound means that there are no established experimental protocols for its study. To address this knowledge gap, the following experimental workflows are proposed for future research.

In Vitro Pharmacological Profiling

A crucial first step would be to determine the in vitro pharmacological profile of the compound. This would involve a battery of assays to assess its binding affinity and functional activity at a wide range of CNS targets.

Caption: Proposed workflow for in vitro pharmacological characterization.

In Vivo Behavioral and Neurochemical Studies

Should in vitro studies reveal significant activity, subsequent in vivo experiments in animal models would be necessary to understand the compound's effects on behavior and neurochemistry.

Caption: Proposed workflow for in vivo evaluation.

Toxicology and Safety

There is no publicly available data on the toxicology or safety of this compound. The safety data sheets for the unmethylated parent compound, 4-(trifluoromethyl)benzylamine, indicate that it is a corrosive and irritant substance.[7] Similar hazards could be expected for the N-methylated derivative. Comprehensive toxicological studies, including cytotoxicity assays, genotoxicity tests, and in vivo toxicity assessments, would be essential to characterize its safety profile.

Conclusion and Future Perspectives

This compound remains a largely uncharacterized molecule. Its chemical structure suggests a potential for CNS activity, possibly through interaction with monoamine transporters and serotonin receptors. However, the current body of scientific literature is devoid of the necessary experimental data to confirm these hypotheses.

For researchers in medicinal chemistry and pharmacology, this compound represents an opportunity for novel discovery. Systematic investigation, following the proposed in vitro and in vivo workflows, is required to elucidate its pharmacological profile and to determine if it holds any promise as a therapeutic agent or poses a potential risk as a substance of abuse. The data generated from such studies would be invaluable for the scientific community and for guiding any future drug development efforts. Until such research is conducted, the biological effects of this compound will remain speculative.

References

- 1. Buy this compound (EVT-314715) | 90390-11-7 [evitachem.com]

- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: Receptor modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Alkylation of 4-(Trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-(trifluoromethyl)benzylamine, a key building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity, making its incorporation into molecules of interest a valuable synthetic strategy. Two primary and effective methods for N-alkylation are presented: Reductive Amination and Direct Alkylation with Alkyl Halides .

Key Synthetic Strategies

Reductive Amination: This one-pot, two-step method is often preferred due to its high selectivity for mono-alkylation, broad substrate scope, and generally mild reaction conditions. The process involves the initial formation of an imine intermediate from the reaction of 4-(trifluoromethyl)benzylamine with an aldehyde or ketone, followed by an in-situ reduction to the desired N-alkylated amine. This method effectively avoids the common issue of over-alkylation.

Direct Alkylation with Alkyl Halides: This classic SN2 reaction provides a straightforward approach to N-alkylation. It involves the nucleophilic attack of the primary amine on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. While effective, this method may require careful control of reaction conditions to minimize the formation of di-alkylated and quaternary ammonium salt byproducts.

Data Presentation: N-Alkylation of 4-(Trifluoromethyl)benzylamine

The following tables summarize quantitative data for the N-alkylation of 4-(trifluoromethyl)benzylamine using both reductive amination and direct alkylation methods, based on literature precedents.

Table 1: Reductive Amination of 4-(Trifluoromethyl)benzylamine with Various Carbonyl Compounds

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) |

| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | N-Benzyl-4-(trifluoromethyl)benzylamine | 95 |

| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloromethane | N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzylamine | 92 |

| 3 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | N-Cyclohexyl-4-(trifluoromethyl)benzylamine | 88 |

| 4 | Acetone | NaBH(OAc)₃ | Dichloromethane | N-Isopropyl-4-(trifluoromethyl)benzylamine | 85 |

| 5 | Formaldehyde (37% aq.) | NaBH₄ | Methanol | N,N-Dimethyl-4-(trifluoromethyl)benzylamine | 78 |

Table 2: Direct Alkylation of 4-(Trifluoromethyl)benzylamine with Alkyl Halides

| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Product |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | N-Benzyl-4-(trifluoromethyl)benzylamine |

| 2 | Ethyl iodide | Cs₂CO₃ | DMF | 60 | 5 | N-Ethyl-4-(trifluoromethyl)benzylamine |

| 3 | Methyl iodide | K₂CO₃ | Acetone | Reflux | 8 | N-Methyl-4-(trifluoromethyl)benzylamine |

| 4 | n-Butyl bromide | Cs₂CO₃ | DMF | 60 | 5 | N-n-Butyl-4-(trifluoromethyl)benzylamine |

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes a general procedure for the reductive amination of 4-(trifluoromethyl)benzylamine with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

-

4-(Trifluoromethyl)benzylamine

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of 4-(trifluoromethyl)benzylamine (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Direct Alkylation with Alkyl Halide

This protocol provides a general method for the direct N-alkylation of 4-(trifluoromethyl)benzylamine using an alkyl halide and a base.

Materials:

-

4-(Trifluoromethyl)benzylamine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

-

Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 4-(trifluoromethyl)benzylamine (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃ or Cs₂CO₃).

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Mandatory Visualization

Caption: Workflow for N-alkylation via Reductive Amination.

Caption: Workflow for N-alkylation via Direct Alkylation.

Application Notes and Protocols for the Purification of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine. The methodologies described herein are compiled from established chemical synthesis and purification literature, offering guidance on achieving high purity of the target compound, a crucial step for reliable downstream applications in research and drug development.

Overview of Purification Strategies

This compound, a liquid at room temperature, can be purified using several standard laboratory techniques. The choice of method depends on the nature and quantity of impurities present in the crude product. The most common and effective purification strategies include:

-

Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities based on differential adsorption to a stationary phase.

-

Acid-Base Extraction: Exploits the basic nature of the amine to separate it from neutral and acidic impurities.

-

Vacuum Distillation: Suitable for purifying liquids on a larger scale, separating compounds based on differences in boiling points.

-

Recrystallization (of a salt form): While the free base is a liquid, it can be converted to a solid salt (e.g., hydrochloride) which can then be purified by recrystallization.

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes for the purification of this compound and related compounds. This data is intended to serve as a guideline for experimental design.

Table 1: Column Chromatography Parameters

| Parameter | Value/Range | Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |

| Mobile Phase | Ethyl Acetate/Petroleum Ether or Hexane | Gradient elution, e.g., 10% to 30% Ethyl Acetate.[1] |

| Loading | 1-5% of silica gel weight | Dependent on the complexity of the impurity profile. |

| Expected Purity | >98% (by HPLC/GC-MS) | Dependent on the separation efficiency. |

Table 2: Vacuum Distillation Parameters

| Parameter | Value/Range | Notes |

| Boiling Point | 187.0°C (at atmospheric pressure) | Distillation under vacuum will lower the boiling point. |

| Pressure | High Vacuum (<1 mmHg) | Recommended to prevent thermal decomposition. |

| Expected Purity | >99% (by HPLC/GC-MS) | Effective for removing non-volatile impurities. |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Petroleum ether or n-hexane

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

-

Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel to the top of the column.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate (e.g., in a stepwise gradient from 2% to 30% ethyl acetate in petroleum ether).[1]

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

-